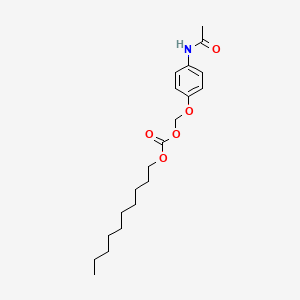![molecular formula C12H14N6 B14174426 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- CAS No. 920317-09-5](/img/structure/B14174426.png)
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- is a heterocyclic compound that features an imidazo ring fused with a purine moiety This compound is of significant interest due to its structural resemblance to purines, which are key components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions . Another approach involves the use of catalysts to facilitate the formation of the imidazo ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo ring, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazo ring .
科学的研究の応用
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA A receptor positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This interaction can influence various cellular pathways, including those involved in neurotransmission and cellular metabolism .
類似化合物との比較
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- is unique due to its specific structural features, including the fusion of the imidazo ring with a purine moiety and the presence of the pyrrolidinyl group. These structural characteristics confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
920317-09-5 |
|---|---|
分子式 |
C12H14N6 |
分子量 |
242.28 g/mol |
IUPAC名 |
3-methyl-9-pyrrolidin-1-ylimidazo[1,2-a]purine |
InChI |
InChI=1S/C12H14N6/c1-16-8-14-9-10(16)15-12-13-4-7-18(12)11(9)17-5-2-3-6-17/h4,7-8H,2-3,5-6H2,1H3 |
InChIキー |
NTOZUWPQXDASFD-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C(N3C=CN=C3N=C21)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
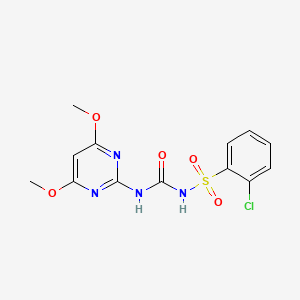

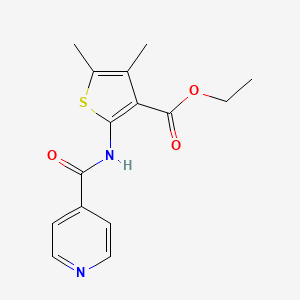
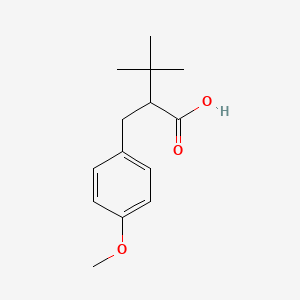
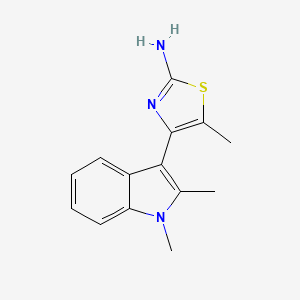
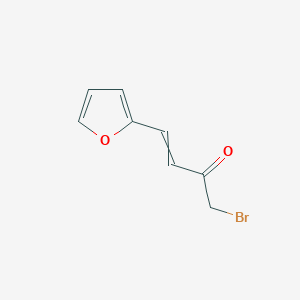

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
